molecular formula C18H20ClNO4 B5840731 N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B5840731
M. Wt: 349.8 g/mol
InChI Key: VNWFHUOKFGKHQW-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of chloro, methoxy, and dimethylphenoxy functional groups attached to an acetamide backbone

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-5-12(2)7-13(6-11)24-10-18(21)20-15-8-14(19)16(22-3)9-17(15)23-4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWFHUOKFGKHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,4-dimethoxyaniline and 3,5-dimethylphenol.

    Formation of Intermediate: The 3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(3,5-dimethylphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate is then coupled with 5-chloro-2,4-dimethoxyaniline in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(5-bromo-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities or properties.

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